molecular formula C11H9FO3 B13285579 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid

Cat. No.: B13285579
M. Wt: 208.18 g/mol
InChI Key: AJLOACHUHCSYQM-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is an organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1-benzofuran and fluoroacetic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(5-methyl-1-benzofuran-3-yl)acetic acid
  • 2-Fluoro-2-(5-methyl-1-benzofuran-4-yl)acetic acid
  • 2-Fluoro-2-(5-methyl-1-benzofuran-5-yl)acetic acid

Uniqueness

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-6)5-9(15-8)10(12)11(13)14/h2-5,10H,1H3,(H,13,14)

InChI Key

AJLOACHUHCSYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(C(=O)O)F

Origin of Product

United States

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